molecular formula C10H14FNO B1449208 4-(3-Fluoropropoxy)-2-methylaniline CAS No. 1522930-44-4

4-(3-Fluoropropoxy)-2-methylaniline

Cat. No. B1449208
M. Wt: 183.22 g/mol
InChI Key: RIQHDJZWRHWUBK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound similar to “4-(3-Fluoropropoxy)-2-methylaniline”, known as “4-(3-Fluoropropoxy)benzenecarbaldehyde”, has an empirical formula of C10H11FO2 and a molecular weight of 182.19 . Another similar compound, “4-(3-Fluoropropoxy)aniline”, has a molecular formula of C9H12FNO .


Chemical Reactions Analysis

Specific chemical reactions involving “4-(3-Fluoropropoxy)-2-methylaniline” are not available in the literature I found .

Scientific Research Applications

Metabonomic Toxicity Assessment

Metabonomic techniques employing high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy have been utilized to assess the toxicity of fluoroaniline compounds, including derivatives similar to 4-(3-Fluoropropoxy)-2-methylaniline, on earthworms (Eisenia veneta). This study demonstrated the potential of NMR spectroscopy in identifying novel biomarkers of xenobiotic toxicity, providing insights into the toxic effects and mechanism of action of various chemicals (Bundy et al., 2002).

Hybridization Probe Development

Research into the development of high-affinity, nucleobase-specific hybridization probes has explored the use of 3-fluoro-6-methylaniline nucleosides. These probes have shown potential in significantly enhancing duplex stability through mercury-mediated base pairs, indicating applications in molecular biology and genetic analysis (Aro-Heinilä et al., 2019).

Antibacterial Activity

The synthesis and antibacterial efficacy of 3-substituted-6-(3-ethyl-4-methylanilino)uracils have been investigated, highlighting their potential in inhibiting bacterial DNA polymerase IIIC and combatting Gram-positive bacterial growth. Such compounds present a promising avenue for developing new antibiotics (Zhi et al., 2005).

Non-Linear Optical Properties

A study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives has uncovered their potential in non-linear optical applications. Through Suzuki cross-coupling reactions, these compounds have been synthesized and analyzed for their reactivity and structural features, opening new possibilities in material science (Rizwan et al., 2021).

Safety And Hazards

The safety data sheet for “4-(3-Fluoropropoxy)benzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of “4-(3-Fluoropropoxy)-2-methylaniline” are not specified in the available literature .

properties

IUPAC Name

4-(3-fluoropropoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-8-7-9(3-4-10(8)12)13-6-2-5-11/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQHDJZWRHWUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoropropoxy)-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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